Cas no 2172198-40-0 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid)

2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a sterically hindered 2-methylpropanoic acid moiety, enhancing stability during solid-phase peptide assembly. The Fmoc group provides selective deprotection under mild basic conditions, ensuring compatibility with sensitive residues. The compound's branched alkyl chain and tertiary amide linkage contribute to improved solubility in common organic solvents, facilitating efficient coupling reactions. This derivative is particularly useful for introducing constrained, non-natural amino acids into peptide sequences, enabling precise control over conformational properties. Its optimized design minimizes side reactions, making it suitable for automated synthesizers and complex peptide architectures.
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid structure
2172198-40-0 structure
商品名:2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid
CAS番号:2172198-40-0
MF:C27H34N2O5
メガワット:466.569267749786
CID:6417147
PubChem ID:165803891

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid
    • 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid
    • 2172198-40-0
    • EN300-1529351
    • インチ: 1S/C27H34N2O5/c1-17(2)18(14-24(30)29(5)27(3,4)25(31)32)15-28-26(33)34-16-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,17-18,23H,14-16H2,1-5H3,(H,28,33)(H,31,32)
    • InChIKey: NPZGHWGVQXTYJQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(CC(N(C)C(C(=O)O)(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 466.24677219g/mol
  • どういたいしつりょう: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 715
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 95.9Ų

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1529351-2.5g
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid
2172198-40-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1529351-0.5g
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid
2172198-40-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1529351-1000mg
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid
2172198-40-0
1000mg
$3368.0 2023-09-26
Enamine
EN300-1529351-1.0g
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid
2172198-40-0
1g
$3368.0 2023-06-05
Enamine
EN300-1529351-5000mg
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid
2172198-40-0
5000mg
$9769.0 2023-09-26
Enamine
EN300-1529351-5.0g
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid
2172198-40-0
5g
$9769.0 2023-06-05
Enamine
EN300-1529351-0.1g
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid
2172198-40-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1529351-500mg
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid
2172198-40-0
500mg
$3233.0 2023-09-26
Enamine
EN300-1529351-0.05g
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid
2172198-40-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1529351-10.0g
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-N,4-dimethylpentanamido}-2-methylpropanoic acid
2172198-40-0
10g
$14487.0 2023-06-05

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid 関連文献

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2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acidに関する追加情報

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic Acid: A Comprehensive Overview

The compound with CAS No. 2172198-40-0, known as 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid, is a highly specialized organic molecule with significant potential in the fields of drug delivery, bioconjugation, and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pentanamide moiety, and a branched propanoic acid backbone. The presence of these functional groups makes it a versatile building block for advanced chemical and biological applications.

Recent studies have highlighted the importance of Fmoc-containing compounds in peptide synthesis and protection strategies. The Fmoc group is widely used as a temporary protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In the case of this compound, the Fmoc group is attached to an amino methyl group, which further enhances its utility in constructing complex peptide sequences. This feature has been leveraged in the development of novel therapeutic agents and diagnostic tools.

The N,4-dimethylpentanamido group within the molecule adds another layer of functionality. This substituent not only increases the hydrophobicity of the compound but also enhances its compatibility with lipid bilayers, making it an attractive candidate for lipid-based drug delivery systems. Recent research has demonstrated that such modifications can significantly improve the bioavailability and targeting efficiency of drugs, particularly in the context of cancer therapy.

The 2-methylpropanoic acid backbone serves as a rigid structural element, providing stability to the molecule while also offering sites for further functionalization. This structural feature has been exploited in the design of self-assembling materials and nanocomposites. For instance, studies have shown that analogs of this compound can form amphiphilic structures capable of encapsulating hydrophobic drugs and releasing them in a controlled manner.

From a synthetic perspective, the preparation of this compound involves a multi-step process that combines principles from organic synthesis and peptide chemistry. Key steps include the coupling of Fmoc-protected amino acids with appropriately substituted pentanamides and subsequent modifications to introduce the methylpropanoic acid moiety. The synthesis is highly efficient when carried out under optimized conditions, ensuring high yields and purity levels.

Recent advancements in computational chemistry have enabled researchers to predict the physicochemical properties and biological activity of this compound with unprecedented accuracy. For example, molecular docking studies have revealed that this compound exhibits strong binding affinity to certain membrane proteins, suggesting its potential role in developing new classes of antimicrobial agents. Additionally, quantum mechanical calculations have provided insights into its electronic structure, which is critical for understanding its reactivity in various chemical transformations.

In terms of applications, this compound has shown promise in several cutting-edge research areas. In drug delivery systems, it has been used as a carrier for hydrophobic drugs due to its ability to form stable micellar structures. In bioconjugation chemistry, it serves as a linker between biologically active molecules and targeting ligands, enabling precise delivery of therapeutic agents to specific tissues or cells.

Moreover, this compound has been employed in the development of stimuli-responsive materials that can undergo structural changes in response to external stimuli such as pH or temperature changes. Such materials hold great potential in fields like sensors and actuators.

In conclusion, 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-N,4-dimethylpentanamido}-2-methylpropanoic acid is a multifunctional compound with diverse applications across various scientific disciplines. Its unique structure and versatile functional groups make it an invaluable tool for researchers working on innovative solutions in drug delivery, materials science, and beyond.

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